molecular formula C11H14N2O B1610178 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 99840-59-2

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1610178
CAS No.: 99840-59-2
M. Wt: 190.24 g/mol
InChI Key: BAZSVTYRUIVMIN-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. This particular compound features a tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of catalytic systems, such as copper-catalyzed multicomponent reactions, can enhance the yield and reduce reaction times . These methods often employ readily available starting materials and mild reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2(3H)-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.

    5-Phenyl-1H-benzo[d]imidazol-2(3H)-one: Contains a phenyl group instead of a tert-butyl group, leading to different chemical properties and applications.

    5-Methyl-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group can influence the compound’s solubility and reactivity.

Uniqueness

The presence of the tert-butyl group in 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one imparts unique steric and electronic effects, which can enhance its stability and reactivity compared to similar compounds. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-tert-butyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-8-9(6-7)13-10(14)12-8/h4-6H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSVTYRUIVMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469688
Record name 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99840-59-2
Record name 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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